molecular formula C17H18FN3O5S B2858411 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid CAS No. 2034578-52-2

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2858411
CAS No.: 2034578-52-2
M. Wt: 395.41
InChI Key: OYBXJYLIWKNYTC-UHFFFAOYSA-N
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Description

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid is a complex organic compound with a unique structure that includes a fluorine atom, a sulfonyl group, and a pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid has diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzoic acids and sulfonyl-containing molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-fluoro-5-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S/c1-11-4-7-16(20-19-11)26-12-3-2-8-21(10-12)27(24,25)13-5-6-15(18)14(9-13)17(22)23/h4-7,9,12H,2-3,8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBXJYLIWKNYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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